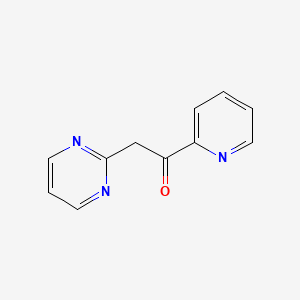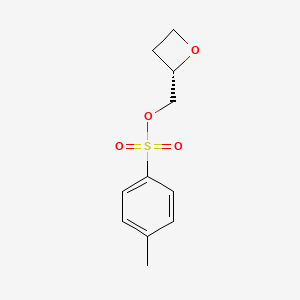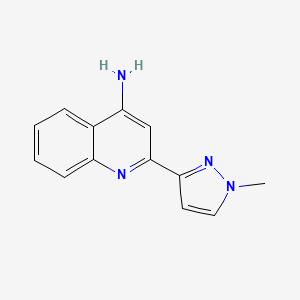
1-(Pyridin-2-yl)-2-(pyrimidin-2-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Pyridin-2-yl)-2-(pyrimidin-2-yl)ethanone is an organic compound that features both pyridine and pyrimidine rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a valuable subject of study in multiple scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-2-yl)-2-(pyrimidin-2-yl)ethanone typically involves the reaction of pyridine-2-carbaldehyde with pyrimidine-2-carbaldehyde in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and catalysts to facilitate the reaction. The process may involve heating and stirring to ensure complete reaction and high yield.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher efficiency. The use of automated systems can also enhance the reproducibility and safety of the production process.
化学反应分析
Types of Reactions: 1-(Pyridin-2-yl)-2-(pyrimidin-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction could produce various alcohols or amines.
科学研究应用
1-(Pyridin-2-yl)-2-(pyrimidin-2-yl)ethanone has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(Pyridin-2-yl)-2-(pyrimidin-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
- 1-(Pyridin-2-yl)-2-(pyrimidin-4-yl)ethanone
- 1-(Pyridin-3-yl)-2-(pyrimidin-2-yl)ethanone
- 1-(Pyridin-4-yl)-2-(pyrimidin-2-yl)ethanone
Comparison: Compared to these similar compounds, 1-(Pyridin-2-yl)-2-(pyrimidin-2-yl)ethanone is unique due to its specific positioning of the pyridine and pyrimidine rings. This unique structure can result in different chemical reactivity and biological activity, making it a distinct and valuable compound for various applications.
属性
分子式 |
C11H9N3O |
|---|---|
分子量 |
199.21 g/mol |
IUPAC 名称 |
1-pyridin-2-yl-2-pyrimidin-2-ylethanone |
InChI |
InChI=1S/C11H9N3O/c15-10(9-4-1-2-5-12-9)8-11-13-6-3-7-14-11/h1-7H,8H2 |
InChI 键 |
GWYFXYJJWPMYEG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C(=O)CC2=NC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11749038.png)

![[(1-ethyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine](/img/structure/B11749044.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11749056.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11749076.png)

![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11749087.png)

![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11749100.png)
![Spiro[cyclohexane-1,2'-[1,3]dioxolo[4,5-f]benzothiazole], 6'-methyl-](/img/structure/B11749102.png)
![[2-(diethylamino)ethyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11749113.png)
![5-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11749114.png)
